molecular formula C28H22O7 B12208600 ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

Cat. No.: B12208600
M. Wt: 470.5 g/mol
InChI Key: DZFYCXSOLGUXQS-UHFFFAOYSA-N
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Description

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound with a molecular formula of C28H22O7 and an average mass of 470.470 Da . This compound is notable for its unique structure, which includes a benzofuran moiety and a chromen-2-one core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is unique due to its combined benzofuran and chromen-2-one structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzofuran moiety, a chromene scaffold, and an ethyl acetate group. Its chemical formula is C24H23O5, and it has a molecular weight of 399.44 g/mol. The presence of the methoxy and phenyl groups contributes to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa and A549.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several benzofuran derivatives on HeLa cells using the MTT assay. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced antiproliferative activity. A notable finding was that compounds with electron-donating groups like methoxy showed improved activity compared to those without such substituents .

Table 1: Cytotoxicity Results of Benzofuran Derivatives Against HeLa Cells

Compound IDIC50 (µM)Structure Highlights
4g5.93Contains methoxy and phenyl groups
7a10.5Nitro group present
7c8.3Chlorine substitution

The mechanisms through which this compound exerts its anticancer effects are thought to involve:

  • Induction of Apoptosis : Compounds similar to this derivative have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of VEGFR-2 : Some studies suggest that benzofuran derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, compound 4g demonstrated a significant inhibitory effect on VEGFR-2 kinase activity .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzofuran and chromene moieties significantly influence biological activity:

  • Methoxy Group : Enhances solubility and interaction with biological targets.
  • Phenolic Hydroxy Group : Critical for modulating anticancer activity by promoting favorable interactions with DNA and proteins involved in apoptosis .

Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate

InChI

InChI=1S/C28H22O7/c1-3-32-27(30)16-33-23-14-20-21(24-12-18-10-7-11-22(31-2)28(18)35-24)15-26(29)34-25(20)13-19(23)17-8-5-4-6-9-17/h4-15H,3,16H2,1-2H3

InChI Key

DZFYCXSOLGUXQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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